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Executive Summary

B026 is a highly potent and selective small-molecule inhibitor of the histone acetyltransferases
(HATs) p300 and CREB-binding protein (CBP). These two proteins are critical transcriptional
co-activators that play a central role in regulating gene expression through the acetylation of
histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various
diseases, particularly cancer, making them attractive therapeutic targets. B026 exerts its effects
by competitively binding to the active site of p300/CBP, leading to a global reduction in histone
acetylation, most notably at lysine 27 of histone H3 (H3K27Ac). This epigenetic modification is
a key marker of active enhancers and promoters. The inhibition of p300/CBP by B026 results in
the downregulation of a specific set of genes, including the prominent oncogene MYC, leading
to anti-proliferative effects in various cancer cell lines. This guide provides a comprehensive
overview of B026, its mechanism of action, its impact on gene expression, and detailed
experimental protocols for its study.

Mechanism of Action of B026

B026 is a selective, potent, and orally active inhibitor of the histone acetyltransferase (HAT)
activity of p300 and CBP.[1][2] p300 and CBP are highly homologous proteins that act as
transcriptional co-activators, influencing the expression of a multitude of genes involved in cell
proliferation, differentiation, and apoptosis.[3][4] They catalyze the transfer of an acetyl group
from acetyl-CoA to the lysine residues of histones and other proteins. This acetylation
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neutralizes the positive charge of lysine, weakening the interaction between histones and DNA,
leading to a more open chromatin structure that is accessible to transcription factors.

B026's primary mechanism of action is the direct inhibition of the catalytic HAT domain of p300
and CBP. This leads to a dose-dependent decrease in the acetylation of histone H3 at lysine 27
(H3K27Ac), a hallmark of active enhancers and promoters.[1] The reduction in H3K27Ac at
gene regulatory regions, particularly super-enhancers, results in the transcriptional repression
of key oncogenes, most notably MYC.[1][5][6] The downregulation of MYC is a critical
downstream effect of B026, contributing significantly to its anti-cancer activity.[5][6]

Signaling Pathway of B026 Action
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Caption: B026 inhibits p300/CBP, reducing H3K27Ac and downregulating MYC expression.
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Quantitative Data on B026 Activity

The potency and efficacy of B026 have been characterized through various in vitro and in vivo
studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of B026

Target IC50 (nM) Cell Line Assay Type
p300 1.8 - Enzymatic Assay
CBP 9.5 - Enzymatic Assay

Data sourced from Yang et al., 2020.[3][5][7][8]

Table 2: Anti-proliferative Activity of B026 in Cancer Cell

Lines
Cell Line Cancer Type EC50 (nM)
Maver-1 Mantle Cell Lymphoma 2.6
MV-4-11 Acute Myeloid Leukemia 4.2
22Rv1 Prostate Cancer 4.4
LnCaP-FGC Prostate Cancer 9.8
Kasumi-1 Acute Myeloid Leukemia 40.5
K562 Chronic Myeloid Leukemia 104.4

Data sourced from Yang et al., 2020.[7]

Table 3: In Vivo Anti-tumor Efficacy of B026

. Dosage (mg/kg, Tumor Growth
Animal Model Tumor Type .
p.o.) Inhibition (%)
balb/c female mice MV-4-11 xenograft 50 75.0
balb/c female mice MV-4-11 xenograft 100 85.7
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Data sourced from Yang et al., 2020.[7]

Impact on Gene Expression Profiles

The primary impact of B026 on gene expression is the downregulation of genes regulated by
p300/CBP-mediated acetylation. A key target of this inhibition is the MYC oncogene.[1][5][6]

In MV-4-11 acute myeloid leukemia cells, treatment with B026 leads to a dose-dependent
decrease in MYC mRNA and protein levels.[1] This is a direct consequence of the reduction in
H3K27Ac at the super-enhancer regions that drive MYC expression.[1] The global impact of
B026 on gene expression can be assessed using techniques like RNA-sequencing (RNA-seq).
Such studies would likely reveal a broader signature of downregulated genes involved in cell
cycle progression, metabolism, and other pathways driven by transcription factors that recruit
p300/CBP.

Experimental Workflow for Gene Expression Analysis
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Caption: Workflow for analyzing B026's impact on gene expression.
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Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of
B026.

In Vitro p300/CBP HAT Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of B026 against p300
and CBP.

Materials:

e Recombinant human p300 or CBP enzyme

o Histone H3 peptide (substrate)

o Acetyl-CoA (co-substrate)

o B026 (test compound)

o Assay buffer (e.g., 50 mM Tris-HCI pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

o Detection reagent (e.g., radioactive [3H]acetyl-CoA and scintillation counting, or a
fluorescent-based detection system)

Procedure:

Prepare a serial dilution of B026 in DMSO.

In a 96-well plate, add the assay buffer, p300 or CBP enzyme, and the histone H3 peptide.

Add the serially diluted B026 or DMSO (vehicle control) to the wells.

Pre-incubate the plate at room temperature for 15 minutes.

Initiate the reaction by adding acetyl-CoA.

Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).
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» Stop the reaction (e.g., by adding a stop solution or by spotting onto a filter paper and
washing).

e Quantify the acetylated histone H3 peptide using the chosen detection method.

» Plot the percentage of inhibition against the logarithm of the B026 concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of B026 for inhibiting
the proliferation of cancer cell lines.

Materials:

e Cancer cell lines (e.g., MV-4-11, 22Rv1)

o Complete cell culture medium

- B026

o Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

» 96-well clear-bottom white plates (for luminescent assays) or clear plates (for colorimetric
assays)

Procedure:

e Seed the cells in a 96-well plate at a predetermined density and allow them to adhere
overnight (for adherent cells) or stabilize (for suspension cells).

o Prepare a serial dilution of B026 in the complete cell culture medium.

» Remove the old medium and add the medium containing the serially diluted B026 or vehicle
control.

 Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator
with 5% CO2.
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» Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate for the recommended time.

o Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
o Calculate the percentage of cell viability relative to the vehicle control.

» Plot the percentage of viability against the logarithm of the B026 concentration and fit the
data to a four-parameter logistic equation to determine the EC50 value.

Western Blot Analysis of H3K27Ac and MYC

Objective: To assess the effect of B026 on the protein levels of H3K27Ac and MYC.
Materials:

o Cancer cell lines

 B026

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit

o SDS-PAGE gels

» Transfer buffer

e PVDF or nitrocellulose membranes

» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-H3K27Ac, anti-total Histone H3, anti-MYC, anti-B-actin (or other
loading control)

e HRP-conjugated secondary antibodies

e Enhanced chemiluminescence (ECL) substrate
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e Imaging system

Procedure:

Treat the cells with various concentrations of B026 for a specific duration (e.g., 6-24 hours).
Harvest the cells and lyse them in lysis buffer.

Determine the protein concentration of the lysates using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by
electrophoresis.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with the primary antibodies overnight at 4°C.
Wash the membrane with TBST.

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour
at room temperature.

Wash the membrane with TBST.
Add the ECL substrate and visualize the protein bands using an imaging system.
Quantify the band intensities and normalize to the loading control.

Conclusion

B026 is a valuable research tool and a promising therapeutic candidate for cancers dependent
on p300/CBP activity. Its well-defined mechanism of action, potent in vitro and in vivo activity,

and clear impact on the expression of key oncogenes like MYC make it a subject of significant
interest in the field of epigenetics and drug development. The experimental protocols and data
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presented in this guide provide a solid foundation for researchers to further investigate the
biological effects of B026 and its potential clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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